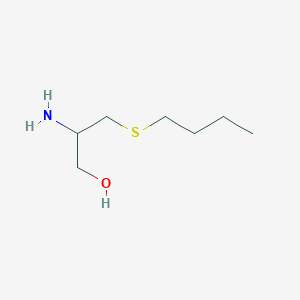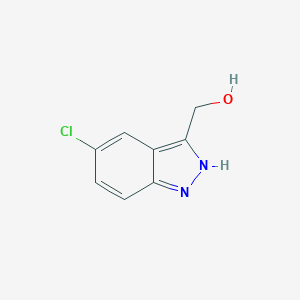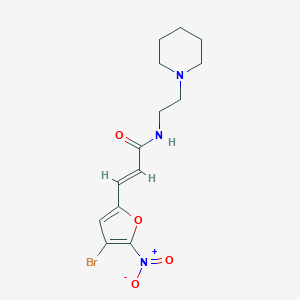
Penbfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as benzofurans and is also known as 2,3-dihydrobenzofuran-7-carboxylic acid. Penbfa is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of Penbfa is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase the release of dopamine in certain regions of the brain, which may be responsible for its antipsychotic effects.
Efectos Bioquímicos Y Fisiológicos
Penbfa has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its antipsychotic effects. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Penbfa in laboratory experiments is its ability to modulate the dopamine system in the brain. This makes it a valuable tool compound in the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using Penbfa is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of Penbfa in scientific research. One potential application is in the development of new drugs for the treatment of schizophrenia and other psychiatric disorders. Penbfa has also been shown to have potential as a tool compound for studying the mechanisms of action of various drugs and their effects on the brain. Additionally, further research is needed to fully understand the mechanism of action of Penbfa and its potential therapeutic applications.
Conclusion:
In conclusion, Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It has been used as a tool compound in the development of new drugs and as a model compound for studying the mechanisms of action of various drugs. Penbfa has several biochemical and physiological effects, including anxiolytic and antidepressant effects. While there are limitations to its use, Penbfa has several potential future applications in scientific research.
Métodos De Síntesis
The synthesis of Penbfa is a complex process that involves several steps. The most common method for synthesizing Penbfa is through a reaction between 2,3-dihydrobenzofuran and chloroacetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Penbfa has been used extensively in scientific research due to its unique properties. It has been used as a tool compound in the development of new drugs, particularly in the field of antipsychotic drugs. Penbfa has also been used as a model compound for studying the mechanisms of action of various drugs and their effects on the brain.
Propiedades
Número CAS |
100037-00-1 |
|---|---|
Nombre del producto |
Penbfa |
Fórmula molecular |
C14H18BrN3O4 |
Peso molecular |
372.21 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C14H18BrN3O4/c15-12-10-11(22-14(12)18(20)21)4-5-13(19)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,19)/b5-4+ |
Clave InChI |
DBWAFIOKIWKATM-SNAWJCMRSA-N |
SMILES isomérico |
C1CCN(CC1)CCNC(=O)/C=C/C2=CC(=C(O2)[N+](=O)[O-])Br |
SMILES |
C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |
SMILES canónico |
C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |
Sinónimos |
N-(2-N-piperidinylethyl)-beta-(5-nitro-4-bromo-2-furyl)acrylamide PENBFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



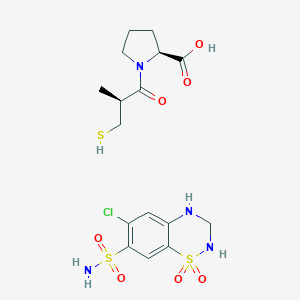
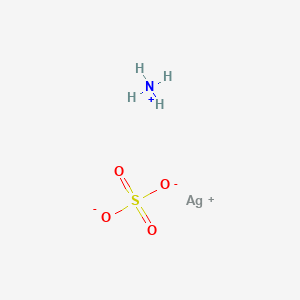

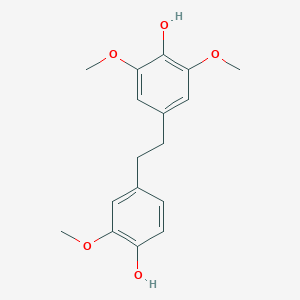
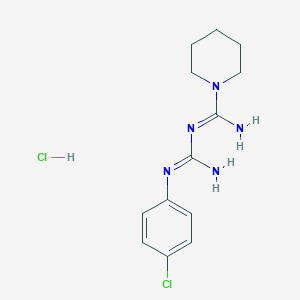
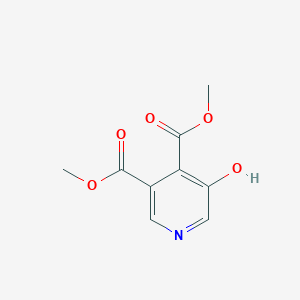
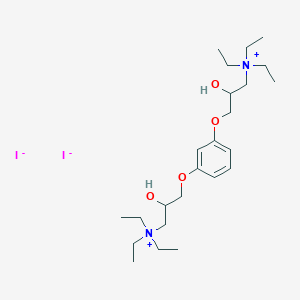
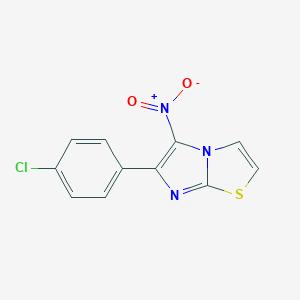
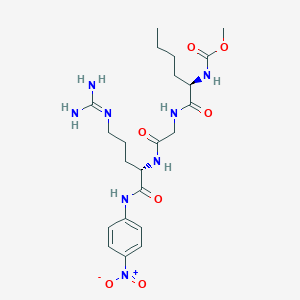
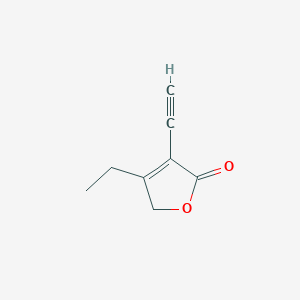
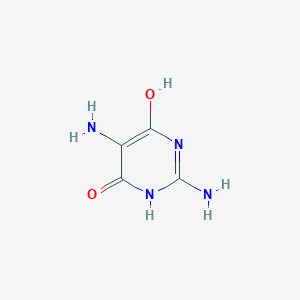
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
